1,1,1,2-Tetramethyl-2,2-divinyldisilane
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Overview
Description
1,1,1,2-Tetramethyl-2,2-divinyldisilane is an organosilicon compound with the molecular formula C8H18Si2 It is characterized by the presence of two silicon atoms bonded to vinyl groups and methyl groups
Preparation Methods
The synthesis of 1,1,1,2-Tetramethyl-2,2-divinyldisilane typically involves the reaction of vinylsilane derivatives with methylsilane derivatives under specific conditions. One common method includes the use of platinum-catalyzed hydrosilylation reactions, where vinylsilane reacts with tetramethylsilane in the presence of a platinum catalyst to form the desired product . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1,1,1,2-Tetramethyl-2,2-divinyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the vinyl groups to ethyl groups, altering the compound’s properties.
Substitution: The vinyl groups can participate in substitution reactions, where other functional groups replace the vinyl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2-Tetramethyl-2,2-divinyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and polymers.
Biology: Its derivatives are studied for potential use in drug delivery systems due to their biocompatibility.
Medicine: Research is ongoing into its use in developing new materials for medical implants and devices.
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetramethyl-2,2-divinyldisilane involves its ability to undergo various chemical transformations due to the presence of reactive vinyl groups. These groups can participate in polymerization reactions, forming long chains or networks. The silicon atoms in the compound can also form strong bonds with oxygen, nitrogen, and other elements, making it a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
1,1,1,2-Tetramethyl-2,2-divinyldisilane can be compared with other similar compounds, such as:
1,1,2,2-Tetramethyl-1,2-divinyldisilane: Similar in structure but with different substitution patterns on the silicon atoms.
1,2-Dichlorotetramethyldisilane: Contains chlorine atoms instead of vinyl groups, leading to different reactivity and applications.
Hexamethyldisilane: Lacks vinyl groups, making it less reactive in certain types of chemical reactions. The uniqueness of this compound lies in its combination of vinyl and methyl groups, which confer specific reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C8H18Si2 |
---|---|
Molecular Weight |
170.40 g/mol |
IUPAC Name |
bis(ethenyl)-methyl-trimethylsilylsilane |
InChI |
InChI=1S/C8H18Si2/c1-7-10(6,8-2)9(3,4)5/h7-8H,1-2H2,3-6H3 |
InChI Key |
SSKBZCXSHBXUFK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C=C)C=C |
Origin of Product |
United States |
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